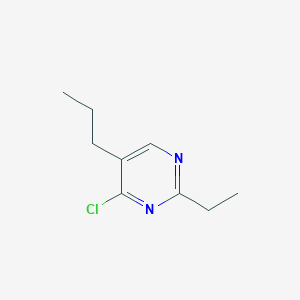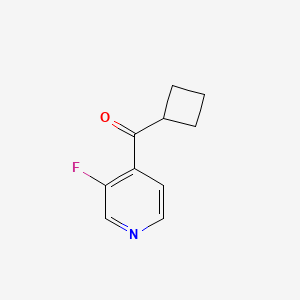
Cyclobutyl(3-fluoropyridin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclobutyl(3-fluoropyridin-4-yl)methanone is a chemical compound with the molecular formula C10H10FNO It is characterized by the presence of a cyclobutyl group attached to a 3-fluoropyridin-4-yl moiety via a methanone linkage
準備方法
The synthesis of Cyclobutyl(3-fluoropyridin-4-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with cyclobutanone and 3-fluoropyridine as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclobutanone, followed by nucleophilic addition to the 3-fluoropyridine.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including temperature control, solvent selection, and purification steps to ensure high yield and purity of the final product.
化学反応の分析
Cyclobutyl(3-fluoropyridin-4-yl)methanone undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include derivatives with modified functional groups.
科学的研究の応用
Cyclobutyl(3-fluoropyridin-4-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: In the industrial sector, it is used in the development of new materials and as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of Cyclobutyl(3-fluoropyridin-4-yl)methanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways involved depend on the specific application and target, but they generally include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction pathways.
類似化合物との比較
Cyclobutyl(3-fluoropyridin-4-yl)methanone can be compared with other similar compounds:
Similar Compounds: Examples include Cyclobutyl(3-chloropyridin-4-yl)methanone and Cyclobutyl(3-bromopyridin-4-yl)methanone.
Uniqueness: The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from its analogs.
This comprehensive overview highlights the significance of this compound in various fields of research and its potential applications
特性
分子式 |
C10H10FNO |
|---|---|
分子量 |
179.19 g/mol |
IUPAC名 |
cyclobutyl-(3-fluoropyridin-4-yl)methanone |
InChI |
InChI=1S/C10H10FNO/c11-9-6-12-5-4-8(9)10(13)7-2-1-3-7/h4-7H,1-3H2 |
InChIキー |
MTULNIKVIVZXOE-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)C(=O)C2=C(C=NC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


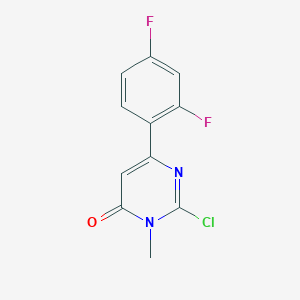
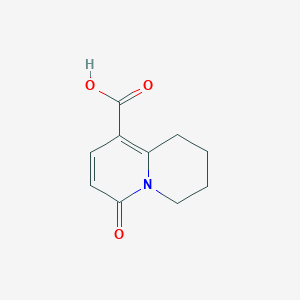
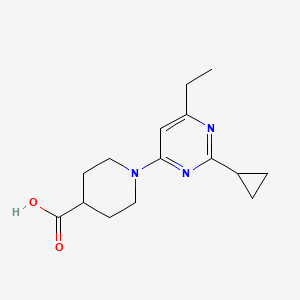

![2-((5-Bromobenzo[d]isoxazol-3-yl)oxy)acetic acid](/img/structure/B11780398.png)


![Methyl3-methoxybenzo[b]thiophene-7-carboxylate](/img/structure/B11780416.png)
![5-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B11780418.png)
![5-(Difluoromethoxy)benzo[d]oxazol-2-amine](/img/structure/B11780420.png)
![3-Chloro-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile](/img/structure/B11780428.png)

